[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid
Overview
Description
[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid is a chemical compound with the molecular formula C8H10N2O3S. It is a derivative of pyrimidine, a class of heterocyclic aromatic organic compounds similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-member ring
Mechanism of Action
The compound also contains a thioacetic acid group, which might contribute to its reactivity and biological activity. Thioacetic acid derivatives are known to exhibit various biological activities, including antimicrobial and anticancer effects .
The compound’s pharmacokinetics, such as its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on various factors, including its chemical structure, the route of administration, and the patient’s physiological condition .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances in the body. These factors could affect the compound’s stability, solubility, and interaction with its targets .
Biochemical Analysis
Biochemical Properties
[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in the pyrimidine metabolism pathway, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival . Additionally, it impacts metabolic pathways by modulating the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain pyrimidine biosynthesis enzymes, thereby reducing the production of pyrimidine nucleotides . This inhibition can result in downstream effects on DNA and RNA synthesis, ultimately affecting cell growth and division .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, including prolonged inhibition of enzyme activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced metabolic activity and improved cell function. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Threshold effects have been observed, where a specific dosage range results in optimal biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in pyrimidine metabolism. This compound can influence metabolic flux and alter metabolite levels, leading to changes in the overall metabolic profile of cells . Its involvement in these pathways highlights its potential as a modulator of cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate its localization and accumulation in particular cellular compartments . Understanding the transport mechanisms is essential for elucidating its biological effects and potential therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its activity and function, as it ensures that the compound interacts with its target biomolecules in the appropriate cellular context.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid typically involves the reaction of ethyl acetoacetate with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate pyrimidinone derivative, which is then converted to the desired product through further chemical modifications.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The process may involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions: [(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can produce alcohols or amines.
Substitution: Substitution reactions can result in the formation of various substituted pyrimidinones or other derivatives.
Scientific Research Applications
[(4-Ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic compounds.
Biology: The compound can be utilized in the study of nucleic acid interactions and enzyme inhibition.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Cytosine: A pyrimidine nucleobase found in DNA and RNA.
Thymine: Another pyrimidine nucleobase found in DNA.
Uracil: A pyrimidine nucleobase found in RNA.
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Properties
IUPAC Name |
2-[(4-ethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-2-5-3-6(11)10-8(9-5)14-4-7(12)13/h3H,2,4H2,1H3,(H,12,13)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZDPYMTZJBNNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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